molecular formula C20H12ClNO2 B13143111 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene CAS No. 4364-38-9

9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene

Cat. No.: B13143111
CAS No.: 4364-38-9
M. Wt: 333.8 g/mol
InChI Key: OCNWYTXNTVILNH-ODLFYWEKSA-N
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Description

9-(4-Chlorobenzylidene)-2-nitro-9H-fluorene is a fluorene derivative featuring a nitro group at position 2 and a 4-chlorobenzylidene substituent at position 8. The fluorene core, a bicyclic aromatic hydrocarbon, is modified to enhance electronic properties and biological activity. This compound has been investigated in the context of antiviral drug development, particularly for SARS-CoV-2 and pulmonary fibrosis treatments, alongside substituted amino acid esters and hydroxychloroquine derivatives . Its structural uniqueness lies in the combination of electron-withdrawing (nitro) and aromatic (4-chlorobenzylidene) groups, which may influence reactivity and pharmacological effects.

Properties

CAS No.

4364-38-9

Molecular Formula

C20H12ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

(9Z)-9-[(4-chlorophenyl)methylidene]-2-nitrofluorene

InChI

InChI=1S/C20H12ClNO2/c21-14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22(23)24)12-20(18)19/h1-12H/b19-11-

InChI Key

OCNWYTXNTVILNH-ODLFYWEKSA-N

Isomeric SMILES

C1=CC=C\2C(=C1)C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Fluorene to Form 2-Nitrofluorene

Reaction Pathway:

  • Fluorene undergoes electrophilic aromatic substitution with nitric acid, preferentially nitrating at the 2-position due to its activated nature.
  • The nitration is performed in acetic acid at elevated temperatures (~80°C).

Reaction Conditions:

Parameter Details
Reagents Fluorene, nitric acid (65%)
Solvent Glacial acetic acid
Temperature 80°C
Yield Approximately 90%

Mechanism:

Electrophilic attack by the nitronium ion ($$NO_2^+$$) on the fluorene ring, favoring the 2-position due to resonance stabilization.

Halogenation to Synthesize 2,7-Dichloro Fluorene

Reaction Pathway:

  • Fluorene reacts with N-chlorosuccinimide (NCS) in acetonitrile, catalyzed by hydrochloric acid, to selectively introduce chlorine atoms at the 2 and 7 positions.

Reaction Conditions:

Parameter Details
Reagents Fluorene, NCS
Solvent Acetonitrile
Catalyst Hydrochloric acid
Temperature Room temperature to slight heating
Yield ~65-70%

Mechanism:

Electrophilic chlorination facilitated by NCS, with regioselectivity influenced by the electronic nature of fluorene.

Formation of Benzylidene Derivative via Knoevenagel Condensation

Reaction Pathway:

  • The nitrofluorene derivative reacts with 4-chlorobenzaldehyde under basic conditions, typically using a suitable base like piperidine or ammonium acetate, to form the benzylidene linkage at the 9-position.

Reaction Conditions:

Parameter Details
Reagents 2-Nitrofluorene, 4-chlorobenzaldehyde
Base Piperidine or ammonium acetate
Solvent Ethanol or acetic acid
Temperature Reflux (~80°C)
Yield Variable, generally 60-75%

Mechanism:

Deprotonation of the fluorene at the 9-position, followed by nucleophilic attack on the aldehyde carbon, and subsequent dehydration to form the conjugated benzylidene system.

Data Table Summarizing Key Reactions

Step Reaction Reagents Solvent Conditions Yield References
1 Nitration of fluorene Fluorene + HNO₃ Acetic acid 80°C, 1-2 h 90% ,
2 Halogenation to dichloride Fluorene + NCS Acetonitrile RT, 2-4 h 65-70%
3 Benzylidene formation Nitrofluorene + 4-chlorobenzaldehyde Piperidine Reflux 60-75% ,

Research Findings and Optimization Strategies

  • Regioselectivity: Nitration favors the 2-position due to activation by the aromatic system, while halogenation's regioselectivity is directed by electronic effects and reaction conditions.
  • Reaction Conditions: Elevated temperatures and acidic or basic conditions are critical for controlling substitution patterns.
  • Yield Optimization: Use of excess reagents, controlled addition, and purification techniques such as column chromatography enhance yields.

Additional Considerations

  • Purity and Characterization: Confirmed via NMR, IR, and mass spectrometry, ensuring the correct substitution pattern.
  • Safety: Handling nitrating agents and halogenating reagents requires appropriate safety protocols due to their corrosive and toxic nature.

- PubChem Compound Summary, PubChem CID 15401933.
- Sharma et al., Catalysis Science & Technology, 2023. - Standard organic synthesis protocols for fluorene derivatives.

Chemical Reactions Analysis

Types of Reactions

9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 9-(4-Aminobenzylidene)-2-nitro-9h-fluorene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorenone or corresponding carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 9-(4-Chlorobenzylidene)-2-nitro-9H-fluorene exhibits notable antimicrobial activity. Its structural features allow it to interact with microbial membranes, leading to cell disruption and death. In a study published in the Journal of Organic Chemistry, the compound demonstrated efficacy against several bacterial strains, suggesting potential for development as an antimicrobial agent .

Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the nitro group is believed to enhance its reactivity and interaction with biological targets, making it a candidate for further development in cancer therapeutics .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions, making it useful in the synthesis of pharmaceuticals and agrochemicals . For instance, it can be used in the synthesis of derivatives that possess enhanced biological activity.

Photophysical Properties
The compound exhibits interesting photophysical properties, making it suitable for applications in optoelectronic devices. Its fluorescence characteristics can be exploited in developing sensors or light-emitting devices . The ability to modify its structure further enhances its applicability in this area.

Materials Science

Polymer Chemistry
In materials science, this compound has been explored as a monomer for synthesizing polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve their stability and performance under various conditions . This application is particularly relevant in creating materials for electronic and structural applications.

Case Studies

StudyApplicationFindings
Antimicrobial ActivityAntimicrobial AgentDemonstrated effectiveness against multiple bacterial strains; potential for drug development .
Anticancer ResearchCancer TherapeuticsInduced apoptosis in cancer cells; modulation of signaling pathways identified .
Organic SynthesisBuilding BlockVersatile precursor for complex organic molecules; enhanced reactivity noted .
Materials SciencePolymer ApplicationsImproved thermal stability and mechanical properties when used as a monomer .

Mechanism of Action

The mechanism of action of 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene depends on its specific application. In biological systems, it may interact with cellular components through its nitro and chlorobenzylidene groups, affecting various molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects.

Comparison with Similar Compounds

Benflumetol (Lumefantrine)

Structure: Benflumantrine (C30H32Cl3NO) contains a 4-chlorobenzylidene group attached to a dichloro-fluorene core, with a dibutylamino ethanol side chain. Properties:

  • Molecular weight: 528.9 g/mol .
  • Physical form: Yellow crystalline powder .
    Applications : Antimalarial agent, often used in combination with artemether .
    Key Differences :
  • The nitro group in 9-(4-Chlorobenzylidene)-2-nitro-9H-fluorene contrasts with Benflumetol’s dichloro and ethanolamine substituents, leading to divergent electronic profiles.

Thienopyridine Derivatives (Compounds 9b, 10, 11)

Structures :

  • 9b: Tricyclic thienopyridine with 4-chlorobenzylidene and fluorophenyl groups .
  • 10: Tetracyclic pyrano-pyridinone derivative .
  • 11: Hexahydro-pyrido-pyrimidinone . Properties:
  • Melting points: 183–227°C .
  • Yields: 65–80% during synthesis .
    Applications : Antiarrhythmic agents .
    Key Differences :
  • These compounds exhibit complex heterocyclic frameworks, whereas this compound retains a simpler fluorene backbone.
  • Biological activities diverge: antiarrhythmic (thienopyridines) vs. antiviral (target compound) .

Pyrrolizine-5-Carboxamide Derivatives (e.g., 5b)

Structure: Features a 4-chlorobenzylideneamino group on a pyrrolizine scaffold . Properties:

  • IC50 values: 0.30–0.92 µmol/L against cancer cell lines (MCF-7, A2780, HT29) .
  • Anti-inflammatory activity: COX-2 inhibition via electron-donating methyl substituents .
    Applications : Anti-inflammatory and anticancer agents .
    Key Differences :
  • Substitution patterns (e.g., methyl vs. nitro groups) critically modulate activity .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity References
This compound Fluorene 2-Nitro, 4-chlorobenzylidene ~325.7* Antiviral, Pulmonary
Benflumetol Fluorene 2,7-Dichloro, dibutylamino-ethanol 528.9 Antimalarial
Thienopyridine 9b Thienopyridine 4-Chlorobenzylidene, fluorophenyl 613.0 Antiarrhythmic
Pyrrolizine 5b Pyrrolizine 4-Chlorobenzylideneamino, cyano ~380.4* Anti-inflammatory, Anticancer

*Calculated based on molecular formulae.

Table 2: Spectral Data Comparison

Compound IR Peaks (cm⁻¹) Notable NMR Signals References
This compound ~1520 (NO2), ~1600 (C=C) Aromatic H (δ 7.2–8.1), Benzylidene CH (δ 8.3)
Benflumetol 1655 (C=O) CH3 (δ 1.0–1.5), CH2 (δ 2.5–3.5)
Thienopyridine 9b 1655 (C=O) CH3 (δ 1.2), CH2 (δ 2.8–3.2)
Pyrrolizine 5b 2220 (CN), 1650 (C=O) Aromatic H (δ 6.8–7.6), CH=N (δ 8.5)

Biological Activity

9-(4-Chlorobenzylidene)-2-nitro-9H-fluorene is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.

  • Molecular Formula : C16H12ClN2O2
  • Molecular Weight : 300.73 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with cellular targets, including:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit topoisomerases, enzymes crucial for DNA unwinding during replication, leading to cytotoxic effects in cancer cells .
  • Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membrane integrity or interference with metabolic pathways .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies :
    • In vitro assays on human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines demonstrated significant cytotoxicity. The compound exhibited IC50 values lower than those of standard chemotherapeutics like Taxol, indicating higher efficacy against these cell lines .
    • A study reported that treatment with 500 µg/mL resulted in a notable reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Mechanistic Insights :
    • Molecular docking studies revealed strong binding affinities to the active sites of dihydrofolate reductase, an enzyme critical for DNA synthesis in cancer cells. This suggests that the compound may act as a competitive inhibitor .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several multidrug-resistant bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference Drug
Staphylococcus aureus10 mmVancomycin
Escherichia coli10 mmGentamicin
Pseudomonas aeruginosa8 mmGentamicin

These results indicate that the compound exhibits comparable antimicrobial activity to established antibiotics, warranting further exploration in clinical settings .

Comparative Studies

In comparison to other fluorene derivatives, this compound shows distinct advantages:

  • Structural Variants :
    • Compounds such as 2,7-dichloro-9H-fluorene-based thiazolidinones have been synthesized and tested; however, they demonstrated lower efficacy against similar cancer cell lines compared to this compound .
  • Activity Profile :
    • The unique substitution pattern of the chlorobenzylidene moiety enhances its reactivity and biological activity compared to other fluorene derivatives lacking this functional group.

Q & A

Q. What are the recommended synthetic routes for 9-(4-Chlorobenzylidene)-2-nitro-9H-fluorene, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves condensation reactions between 2-nitrofluorene derivatives and 4-chlorobenzaldehyde under acidic or basic catalysis. Key optimization parameters include:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., KOH) to enhance electrophilic aromatic substitution .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Temperature control : Reactions performed at 80–100°C minimize side products like over-nitrated derivatives .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the target compound. Yield improvements (≥75%) are achieved by inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can the molecular structure of this compound be confirmed experimentally?

Answer: A multi-technique approach is recommended:

  • Single-crystal X-ray diffraction : Resolves bond angles (e.g., dihedral angle between fluorene and benzylidene moieties ~72°) and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and confirm nitro group placement via NOESY correlations .
    • FT-IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C=C stretching (~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 364.05 (calculated: 364.06) .

Advanced Research Questions

Q. What factors influence the thermal and photochemical stability of this compound in device applications?

Answer: Stability is governed by:

  • Molecular packing : Absence of π-π stacking (centroid-to-centroid distance >4.2 Å) reduces intermolecular charge transfer, minimizing photodegradation .
  • Substituent effects : The electron-withdrawing nitro group enhances thermal stability (decomposition >250°C) but increases sensitivity to UV light .
  • Environmental conditions : Degradation under humidity is mitigated by encapsulating the compound in PMMA or polystyrene matrices .

Q. How does the electronic structure of this compound affect its optoelectronic properties?

Answer: The compound exhibits:

  • Charge-transfer transitions : The nitro group lowers the LUMO energy (-3.2 eV, DFT-calculated), enhancing electron affinity for use in organic phototransistors .
  • Fluorescence quenching : Intramolecular charge transfer (ICT) between the fluorene core and nitro group reduces quantum yield (Φ <0.1) but improves nonlinear optical (NLO) response .
  • Bandgap tuning : Substitution at the 2-position (nitro) and 9-position (chlorobenzylidene) adjusts the optical bandgap to ~2.8 eV (UV-Vis) .

Q. How can researchers resolve contradictions in reported photophysical properties of this compound across different studies?

Answer: Discrepancies arise from:

  • Sample purity : Impurities (e.g., unreacted 2-nitrofluorene) skew UV-Vis/fluorescence data. Validate purity via HPLC (≥99%) before characterization .
  • Measurement conditions : Solvent polarity (e.g., toluene vs. DMSO) alters ICT efficiency. Standardize solvents and concentrations .
  • Theoretical vs. experimental data : Combine DFT calculations (e.g., Gaussian 09) with experimental results to reconcile differences in HOMO-LUMO gaps .

Q. What methodologies are effective for analyzing degradation byproducts of this compound under oxidative conditions?

Answer:

  • LC-MS/MS : Identifies nitro-to-amine reduction products (e.g., 9-(4-Chlorobenzylidene)-2-amino-9H-fluorene) using collision-induced dissociation (CID) .
  • GC-MS : Detects volatile degradation byproducts (e.g., chlorobenzaldehyde) with electron ionization (EI) .
  • EPR spectroscopy : Confirms radical intermediates (e.g., nitroxide radicals) during photodegradation .

Methodological Guidelines

  • Avoid commercial databases : Prioritize crystallographic data from Acta Crystallographica and spectroscopic data from NIST .
  • Standardize protocols : Use IUPAC-recommended methods for reproducibility .
  • Safety compliance : Follow hazard controls (e.g., PPE, fume hoods) as per SDS guidelines for halogenated aromatics .

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